Saquinavir Mesylate is the mesylate salt form of saquinavir, a peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease.
An HIV protease inhibitor which acts as an analog of an HIV protease cleavage site. It is a highly specific inhibitor of HIV-1 and HIV-2 proteases, and also inhibits CYTOCHROME P-450 CYP3A.
See also: Saquinavir (has active moiety).
Saquinavir mesylate
CAS No.: 149845-06-7
Cat. No.: VC0003116
Molecular Formula: C39H54N6O8S
Molecular Weight: 766.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 149845-06-7 |
---|---|
Molecular Formula | C39H54N6O8S |
Molecular Weight | 766.9 g/mol |
IUPAC Name | (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid |
Standard InChI | InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1 |
Standard InChI Key | IRHXGOXEBNJUSN-YOXDLBRISA-N |
Isomeric SMILES | CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O |
SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O |
Canonical SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Saquinavir mesylate (C₃₈H₅₀N₆O₅·CH₄O₃S) features a complex peptidomimetic structure designed to mimic the natural substrate of HIV-1 protease. The molecule contains:
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A decahydroisoquinoline scaffold providing structural rigidity
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N-tert-butylcarbamoyl group enhancing protease binding affinity
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Quinoline-2-carbonyl moiety enabling π-π interactions with viral enzyme active sites
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Methanesulfonate counterion improving aqueous solubility (2.22 mg/mL in water)
The stereochemical configuration at multiple chiral centers critically determines its antiviral activity, with the (3S,4aS,8aS) configuration in the isoquinoline ring being essential for potency .
Physicochemical Characteristics
Table 1 summarizes key physicochemical parameters:
The mesylate salt form was developed to enhance dissolution rates compared to the free base, particularly under gastric conditions .
Pharmacokinetic Profile and Formulation Optimization
Absorption and Bioavailability
Original hard capsule (HC) formulations exhibited limited oral bioavailability (4%), necessitating pharmacokinetic boosting with ritonavir. Subsequent formulation development produced film-coated tablets (FCT) showing:
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10% increase in AUC₀-∞ (26,826 vs. 24,430 h·ng/mL)
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19% higher Cmax (3,644 vs. 3,064 ng/mL)
Table 2 compares key pharmacokinetic parameters between formulations under ritonavir boosting:
Parameter | HC Formulation | FCT Formulation | Bioequivalence Ratio (90% CI) |
---|---|---|---|
AUC₀-∞ (h·ng/mL) | 24,430 | 26,826 | 1.10 (1.04–1.16) |
Cmax (ng/mL) | 3,064 | 3,644 | 1.19 (1.14–1.25) |
Tmax (h) | 3.5 | 3.0 | - |
t½ (h) | 4.5 | 4.2 | - |
Data adapted from replicated crossover study (n=100)
Metabolism and Elimination
Hepatic metabolism via CYP3A4 accounts for >90% of saquinavir clearance, producing mono- and di-hydroxylated metabolites. Mass balance studies show:
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88% fecal excretion of oral dose
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1% renal excretion
Ritonavir co-administration inhibits both CYP3A4 and P-glycoprotein, increasing saquinavir exposure 8-fold compared to unboosted regimens .
Analytical Characterization Methods
HPLC Quantification
A validated reversed-phase HPLC method enables precise quantification in pharmaceutical formulations:
Parameter | Specifications |
---|---|
Column | C18 (250 × 4.6 mm, 5μm) |
Mobile Phase | Acetonitrile:Buffer (55:45) |
Flow Rate | 1.0 mL/min |
Detection | 240 nm |
Retention Time | 6.8 min |
Linearity Range | 50–150% label claim |
RSD (%) | <2.0 |
Method validation showed 99.2–101.3% recovery across dosage forms .
Current Research Directions
Ongoing investigations focus on:
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Nanocrystal formulations to enhance lymphatic uptake
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Fixed-dose combinations with newer integrase inhibitors
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Pharmacogenomic predictors of CYP3A4 metabolic variability
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Long-acting injectable prodrug formulations
The demonstrated bioequivalence of FCT formulations and robust HPLC quantification methods provide frameworks for continued pharmaceutical development.
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